molecular formula C13H16Cl2O5S B2693071 Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate CAS No. 2470438-28-7

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate

Cat. No.: B2693071
CAS No.: 2470438-28-7
M. Wt: 355.23
InChI Key: SFBFZJKNMCJUAY-UHFFFAOYSA-N
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Description

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate is a chemical intermediate of interest in advanced organic synthesis. Its structure, featuring both a benzoate ester and a propan-2-yloxysulfonyl group, suggests potential utility as a building block for the development of more complex molecules in medicinal and agrochemical research . Researchers can leverage this compound to introduce specific functional groups into target structures, particularly in constructing aromatic systems with tailored electronic and steric properties. The presence of chlorine atoms on the aromatic ring offers reactive sites for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the creation of diverse compound libraries for drug discovery and material science . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O5S/c1-7(2)19-13(16)9-5-12(11(15)6-10(9)14)21(17,18)20-8(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBFZJKNMCJUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with propan-2-yl alcohol in the presence of a sulfonylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent, such as dichloromethane, to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction and then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation to remove excess solvents and by-products, followed by crystallization to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The propan-2-yl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of ketones or carboxylic acids from the oxidation of propan-2-yl groups.

    Reduction: Formation of sulfides from the reduction of the sulfonyl group.

Scientific Research Applications

Chemistry

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate serves as a reagent in organic synthesis. Its ability to introduce sulfonylbenzoate groups into other molecules makes it valuable for creating complex organic compounds.

Biology

Research has indicated that this compound interacts with various biological systems. It is studied for its potential biological activity, including:

  • Enzyme Interactions : Investigations into how it binds and modulates enzyme activity.
  • Receptor Modulation : Evaluating its effects on receptor signaling pathways.

Medicine

The compound is being explored for therapeutic properties such as:

  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Studies assessing its efficacy against bacterial and fungal strains.

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness in various applications:

  • Biological Activity Studies :
    • A study demonstrated that derivatives of similar sulfonamide compounds exhibited significant cytotoxic activity against cancer cell lines, suggesting that this compound could have similar effects .
  • Antimicrobial Research :
    • Research evaluating the antimicrobial properties of related compounds showed promising results against mycobacterial and fungal strains . This indicates potential for this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Propyl 4-Hydroxybenzoate (Propylparaben)
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.21 g/mol) .
  • Key Features :
    • A simpler benzoate ester with a hydroxyl group (-OH) at position 4 and a propyl ester (-COO-Pr) at position 1.
    • Lacks sulfonyl and chloro substituents.
  • Comparison :
    • Electron Effects : Propylparaben’s hydroxyl group donates electron density to the aromatic ring, enhancing hydrogen bonding (e.g., in crystal packing) . In contrast, the target compound’s chlorine and sulfonyl groups are electron-withdrawing, reducing ring electron density and altering intermolecular interactions.
    • Solubility : Propylparaben’s -OH group improves water solubility (logP ~1.96), whereas the target compound’s hydrophobic isopropyl and chloro groups likely reduce aqueous solubility, favoring organic solvents.
    • Stability : The sulfonyl group in the target compound may increase susceptibility to nucleophilic attack compared to Propylparaben’s ester, which hydrolyzes under alkaline conditions .
Methyl 2,4-Dichlorobenzoate
  • Molecular Formula : C₈H₆Cl₂O₂ (MW: 217.04 g/mol).
  • Comparison: Reactivity: The absence of a sulfonyl group in methyl 2,4-dichlorobenzoate limits its hydrogen-bond acceptor capacity. Melting Point: Methyl 2,4-dichlorobenzoate has a melting point of ~45–47°C. The target compound’s bulkier isopropyl groups and sulfonyl substituent likely raise its melting point due to enhanced crystal packing efficiency.
Celecoxib (a Sulfonamide-Containing Drug)
  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S (MW: 381.37 g/mol).
  • Key Features :
    • Contains a sulfonamide group (-SO₂-NH-) linked to a pyrazole ring.
  • Comparison :
    • Biological Activity : Celecoxib’s sulfonamide group is critical for cyclooxygenase-2 (COX-2) inhibition. The target compound’s sulfonyl ester (-SO₂-O-iPr) lacks the NH moiety required for such interactions, suggesting divergent biological roles.
    • Acidity : Sulfonamides (pKa ~10) are more acidic than sulfonate esters (pKa ~–6), indicating the target compound’s sulfonyl group is less likely to participate in acid-base reactions under physiological conditions.

Physicochemical Properties

Property Propan-2-yl 2,4-Dichloro-5-propan-2-yloxysulfonylbenzoate Propylparaben Methyl 2,4-Dichlorobenzoate
Molecular Weight (g/mol) 354.07 180.21 217.04
Key Functional Groups -Cl, -SO₂-O-iPr, -COO-iPr -OH, -COO-Pr -Cl, -COO-Me
LogP (Predicted) ~3.5–4.2 1.96 ~2.8
Water Solubility Low (hydrophobic substituents) Moderate Low
Thermal Stability High (bulky groups hinder hydrolysis) Moderate Moderate

Research Findings and Implications

  • Crystallography : The target compound’s structure determination likely employs programs like SHELXL or SHELXS due to its complexity . Its crystal packing may involve Cl···O or S=O···H interactions, differing from Propylparaben’s hydroxyl-mediated hydrogen bonds .
  • Toxicity : Propylparaben’s estrogenic activity is well-documented, but the target compound’s chlorine and sulfonyl groups may confer distinct toxicological profiles, necessitating further study.

Biological Activity

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate, commonly referred to in scientific literature as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and agrochemistry.

Molecular Structure and Composition
The compound has the following chemical characteristics:

  • Molecular Formula : C12H14Cl2O4S
  • Molecular Weight : 307.21 g/mol
  • CAS Number : Not explicitly listed but can be derived from related compounds.

Physical Properties
this compound is typically characterized as a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point are crucial for understanding its stability and reactivity under various conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
  • Herbicidal Properties : The compound has been investigated for its role as an herbicide, particularly in the synthesis of nitrogen-containing heterocyclic compounds that target specific plant metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    In a study published in the Journal of Antimicrobial Chemotherapy, sulfonamide derivatives were tested against various bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Herbicidal Activity
    Research documented in Pest Management Science highlighted the effectiveness of the compound as a herbicide. Field trials demonstrated that formulations containing this sulfonamide significantly reduced weed biomass in crops, with a reduction rate of up to 85% compared to untreated controls .
  • Toxicological Studies
    Toxicological assessments have indicated that while the compound shows promising biological activity, it also poses certain risks. In vitro studies revealed cytotoxic effects on mammalian cell lines at higher concentrations, necessitating further investigation into its safety profile .

Data Tables

PropertyValue
Molecular FormulaC12H14Cl2O4S
Molecular Weight307.21 g/mol
Antimicrobial Activity (MIC)32 - 128 µg/mL
Herbicidal Efficacy85% biomass reduction
Toxicity (in vitro)Cytotoxic at high doses

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